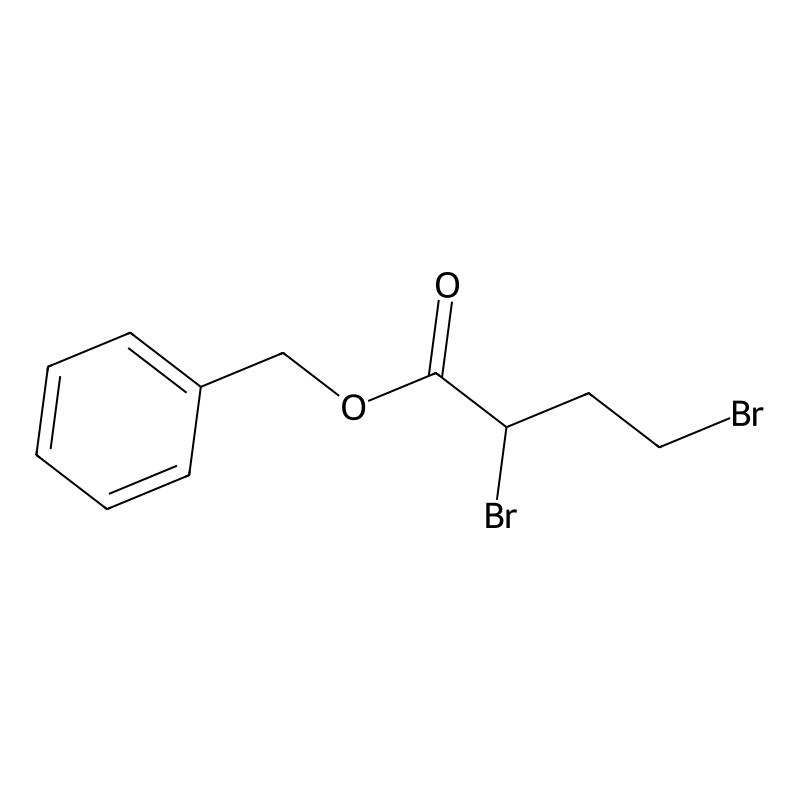

Benzyl 2,4-dibromobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 2,4-dibromobutanoate has the molecular formula C₁₁H₁₂Br₂O₂ and a molecular weight of 336.02 g/mol . It is characterized by the presence of two bromine atoms at the 2 and 4 positions of the butanoate chain, along with a benzyl group attached to the ester functional group. The compound is known to cause skin irritation and requires careful handling due to its hazardous nature .

Organic Synthesis

Benzyl 2,4-dibromobutanoate is a valuable intermediate in organic synthesis due to the presence of two reactive bromine atoms and a protected carboxylic acid group (as a benzyl ester). This combination allows chemists to perform various transformations to introduce new functionalities at specific positions on the molecule.

Alkylation and Arylation

The bromine atoms at the 2nd and 4th positions can be readily substituted with alkyl or aryl groups using appropriate nucleophiles through nucleophilic substitution reactions. This strategy allows for the creation of diversely substituted butanoate derivatives PubChem: .

C-C Bond Formation

The presence of the benzyl ester group enables chemists to perform various coupling reactions to form new carbon-carbon bonds. For instance, the benzyl ester can be cleaved under specific conditions, and the resulting carboxylic acid can be involved in amide or peptide bond formation ScienceDirect: .

Bioorganic Chemistry Applications

Limited research suggests that Benzyl 2,4-dibromobutanoate might have potential applications in bioorganic chemistry. Studies have explored its use as a:

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles through substitution reactions, which can lead to the formation of new compounds.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, benzyl 2,4-dibromobutanoate can undergo hydrolysis to yield 2,4-dibromobutanoic acid and benzyl alcohol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties for various applications.

Benzyl 2,4-dibromobutanoate can be synthesized through several methods:

- Esterification Reaction: A common method involves reacting 2,4-dibromobutyric acid with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.text

2,4-dibromobutyric acid + benzyl alcohol → Benzyl 2,4-dibromobutanoate + water - Halogenation: Starting from butanoic acid derivatives or butyric acid itself, bromination can be performed at specific positions followed by esterification with benzyl alcohol.

- Williamson Ether Synthesis: Although primarily for ethers, variations of this method may yield benzyl esters when using appropriate substrates and conditions.

Benzyl 2,4-dibromobutanoate finds utility in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Potential applications in drug development due to its biological properties.

- Agricultural Chemicals: Possible use as a pesticide or herbicide based on its biological activity.

Similar Compounds: Comparison

Several compounds share structural similarities with benzyl 2,4-dibromobutanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl butyrate | C₉H₁₈O₂ | No halogens; simpler structure |

| Benzyl 3-bromobutanoate | C₁₁H₁₂BrO₂ | Bromine at position 3 instead of 2 and 4 |

| Benzyl 2-bromobutanoate | C₁₁H₁₂BrO₂ | Single bromine substitution |

| Benzyl acetate | C₉H₁₀O₂ | No bromine; simpler ester |

Benzyl 2,4-dibromobutanoate is unique due to its specific bromination pattern at both the second and fourth positions on the butanoic chain, which may confer distinct chemical reactivity and biological properties compared to its analogs.

Benzyl 2,4-dibromobutanoate emerged as a compound of interest in the mid-20th century alongside advancements in halogenated ester chemistry. Its synthesis was initially driven by the need for versatile alkylating agents in organic synthesis. Early methods involved bromination of γ-butyrolactone derivatives followed by esterification with benzyl alcohol. The compound gained prominence in the 1980s as a precursor for strained heterocycles like azetidines, which are critical in medicinal chemistry. For example, its use in stereoselective azetidine ring-closure reactions enabled the production of enantiomerically pure intermediates for pharmaceuticals targeting matrix metalloproteinases. The development of scalable industrial protocols using brominated sulfonic acid resin catalysts further solidified its role in modern synthetic workflows.

Nomenclature and Identification Systems

The systematic IUPAC name for this compound is benzyl 2,4-dibromobutanoate, reflecting its ester functional group and bromine substituents at positions 2 and 4 of the butanoate chain. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Numbers | 23085-60-1, 50712-74-8 |

| Molecular Formula | C₁₁H₁₂Br₂O₂ |

| Molecular Weight | 336.02 g/mol |

| SMILES | C1=CC=C(C=C1)COC(=O)C(CCBr)Br |

| InChIKey | XQJJSEGHTSUQBZ-UHFFFAOYSA-N |

Synonyms include benzyl 2,4-dibromobutyrate and 2,4-dibromobutyric acid benzyl ester, with regulatory identifiers such as EC 420-710-8 and DTXSID60945761.

Structural Classification in Organic Chemistry

Benzyl 2,4-dibromobutanoate belongs to two critical organic classes:

- Halogenated Esters: Characterized by bromine atoms at the α- and γ-positions, this compound exhibits enhanced electrophilicity at C-2 and C-4, making it reactive toward nucleophiles.

- Benzyl Esters: The benzyloxy group imparts steric bulk and stabilizes intermediates during substitution reactions, facilitating kinetic control in syntheses.

The molecular structure features a butanoate backbone with a trigonal planar ester carbonyl (C=O bond length: ~1.21 Å) and tetrahedral geometry at brominated carbons (C-Br bond length: ~1.93 Å). This configuration creates strain, enhancing its reactivity in cyclization and alkylation processes.

Significance in Synthetic Organic Chemistry Research

Benzyl 2,4-dibromobutanoate is pivotal in three key areas:

- Heterocycle Synthesis: It serves as a linchpin for constructing azetidines and aziridines. For instance, treatment with primary amines under basic conditions yields N-alkylated azetidine-2-carboxylates, which are precursors to bioactive molecules.

- Stereoselective Reactions: The compound enables asymmetric synthesis via chiral auxiliaries. In one protocol, diastereomeric borane complexes of azetidine intermediates achieved >90% enantiomeric excess in α-alkylation reactions.

- Pharmaceutical Intermediates: It is utilized in synthesizing Nrf2 regulators, which modulate oxidative stress pathways, and thrombin inhibitors like Melagatran.

The table below summarizes its synthetic applications:

Reaction of 2,4-Dibromobutanoic Acid with Benzyl Alcohol

The direct esterification of 2,4-dibromobutanoic acid with benzyl alcohol represents the most straightforward approach to benzyl 2,4-dibromobutanoate synthesis. This reaction follows the classic Fischer esterification mechanism, where the carboxylic acid undergoes nucleophilic attack by the alcohol in the presence of an acid catalyst [1] [2].

The reaction typically employs concentrated sulfuric acid as the catalyst at temperatures ranging from 80-150°C. Under these conditions, the carbonyl carbon of the carboxylic acid becomes more electrophilic through protonation, facilitating nucleophilic attack by benzyl alcohol [3] [1]. The reaction proceeds through a tetrahedral intermediate, followed by water elimination to yield the desired ester product.

Research has demonstrated that this direct esterification approach can achieve yields of 70-85% within 6-24 hours when conducted under reflux conditions [5]. The reaction is inherently reversible, requiring strategies to drive the equilibrium toward product formation. Common approaches include using an excess of benzyl alcohol (typically 2-3 equivalents) or employing water removal techniques such as Dean-Stark azeotropic distillation.

Dean-Stark Azeotropic Distillation Technique

The Dean-Stark azeotropic distillation technique represents a critical water removal strategy for driving esterification reactions to completion. This method exploits the formation of azeotropes between water and organic solvents to continuously remove water from the reaction mixture, thereby shifting the equilibrium toward ester formation [6] [7] [8].

The Dean-Stark apparatus consists of a specialized trap that allows for the collection and separation of water from the azeotropic mixture. When the azeotrope condenses, it separates into two immiscible layers with water forming the denser bottom layer, which is then drained from the system. The organic solvent returns to the reaction flask, maintaining the reaction medium [7] [9].

Toluene serves as the most effective solvent for this technique, forming an azeotrope with water at 84.1°C containing 20.2% water by weight. This relatively high water content makes toluene particularly efficient for water removal during esterification reactions [6] [7]. Alternative solvents such as benzene, xylene, and cyclohexane can also be employed, though with varying degrees of effectiveness.

The implementation of Dean-Stark azeotropic distillation in benzyl 2,4-dibromobutanoate synthesis has been shown to improve yields from 70% to over 90% by ensuring complete water removal throughout the reaction process [6] [8]. This technique is particularly valuable for industrial applications where high conversion rates are essential for economic viability.

Acid Catalysis Mechanisms

The mechanism of acid-catalyzed esterification involves several key steps that have been elucidated through computational and experimental studies [1] [10]. The process begins with the protonation of the carbonyl oxygen atom of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon [3] [1].

Recent density functional theory calculations have revealed that acid-catalyzed esterification proceeds through a two-step mechanism involving acylium ion formation as the rate-determining step [10]. The protonation of the carboxylic acid hydroxyl group generates a highly active acylium ion intermediate, which subsequently undergoes nucleophilic attack by the alcohol.

The mechanism can be summarized as follows: First, the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. Second, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Third, proton transfer occurs within the tetrahedral intermediate, facilitating the elimination of water. Finally, deprotonation regenerates the acid catalyst and yields the ester product [1] [2].

The activation energy for the rate-determining protonation step has been calculated to be 4-10 kcal/mol, which explains why elevated temperatures are typically required for efficient esterification [10]. This mechanistic understanding has led to the development of more efficient catalytic systems and optimized reaction conditions for benzyl 2,4-dibromobutanoate synthesis.

Acyl Halide Approaches

Utilizing 2,4-Dibromobutyryl Chloride

The acyl halide route to benzyl 2,4-dibromobutanoate synthesis offers significant advantages over direct esterification, particularly in terms of reaction rate and yield [5]. This approach involves the reaction of 2,4-dibromobutyryl chloride with benzyl alcohol in the presence of a base such as pyridine or triethylamine.

The reaction typically proceeds under mild conditions, with temperatures ranging from 0-20°C and reaction times of 1-3 hours. These conditions are considerably milder than those required for direct esterification, making the acyl halide route attractive for industrial applications where energy efficiency is a concern [5].

Experimental results have demonstrated that this approach can achieve yields of 85-95% under optimized conditions. The reaction is typically conducted in dichloromethane as the solvent, with pyridine serving both as a base and as a nucleophilic catalyst [5]. The use of an inert atmosphere is recommended to prevent hydrolysis of the acyl chloride.

The preparation of 2,4-dibromobutyryl chloride can be accomplished through the reaction of 2,4-dibromobutanoic acid with thionyl chloride or oxalyl chloride. This additional step must be considered when evaluating the overall efficiency and cost-effectiveness of the acyl halide route compared to direct esterification approaches.

Base-Promoted Nucleophilic Acyl Substitution

The mechanism of base-promoted nucleophilic acyl substitution involves the activation of benzyl alcohol through deprotonation, creating a more nucleophilic alkoxide species [11] [12]. This enhanced nucleophilicity facilitates the attack on the electrophilic carbonyl carbon of the acyl halide.

The reaction proceeds through a tetrahedral intermediate, which rapidly collapses to expel the halide leaving group and form the ester product. The base serves multiple roles in this mechanism: it deprotonates the alcohol to increase its nucleophilicity, it neutralizes the hydrogen halide byproduct, and it can act as a nucleophilic catalyst to accelerate the reaction [11] [12].

Pyridine has been identified as particularly effective for this transformation due to its ability to form an acylpyridinium intermediate, which is highly susceptible to nucleophilic attack by the alcohol. This mechanism results in faster reaction rates and higher yields compared to reactions conducted without nucleophilic catalysts [13] [11].

The choice of base is critical for optimizing reaction conditions. Strong bases such as sodium hydride can lead to side reactions, while weak bases may not provide sufficient activation. Pyridine and triethylamine represent optimal choices, providing adequate basicity while minimizing unwanted side reactions [13] [11].

Alternative Synthetic Strategies

Transesterification Methodologies

Transesterification represents a versatile alternative approach to benzyl 2,4-dibromobutanoate synthesis, involving the exchange of the alkyl group of an existing ester with benzyl alcohol [14] [15] [16]. This method can be particularly useful when starting from readily available methyl or ethyl 2,4-dibromobutanoate precursors.

The transesterification process typically requires catalysis by either acids or bases, with each catalyst type offering distinct advantages. Acid-catalyzed transesterification proceeds through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the incoming alcohol [16] [17].

Base-catalyzed transesterification involves the formation of an alkoxide nucleophile, which attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses to expel the original alkoxy group and form the new ester product [16] [17]. Base catalysis is often preferred for transesterification reactions due to its irreversible nature when the expelled alcohol can be removed by distillation.

Recent advances in transesterification methodology have focused on the development of more efficient catalytic systems. Lipase-catalyzed transesterification has emerged as a particularly promising approach, offering high selectivity and mild reaction conditions [15] [18]. Immobilized lipases such as Novozym 435 have been successfully employed for the transesterification of various esters with benzyl alcohol, achieving conversions exceeding 90% under optimized conditions [15] [18].

Bromination of Benzyl Butanoate Derivatives

The bromination of benzyl butanoate derivatives represents an alternative synthetic strategy that involves the selective introduction of bromine atoms at specific positions of the alkyl chain [19] [20]. This approach can be particularly useful when the desired bromination pattern is difficult to achieve through other methods.

The bromination reaction typically employs N-bromosuccinimide as the brominating agent, often in combination with radical initiators such as azobisisobutyronitrile or benzoyl peroxide [19] [20]. The reaction proceeds through a free radical mechanism, with the formation of alkyl radicals that subsequently react with bromine to introduce the halogen substituents.

Selective bromination at the 2 and 4 positions of the butanoate chain requires careful control of reaction conditions to avoid over-bromination or bromination at unwanted positions. The use of low concentrations of brominating agent and controlled addition rates can help achieve the desired selectivity [19] [20].

Research has demonstrated that this approach can achieve yields of 60-80% for the formation of benzyl 2,4-dibromobutanoate from benzyl butanoate precursors [19] [20]. The reaction typically requires elevated temperatures (80-120°C) and reaction times of 2-8 hours, depending on the specific brominating conditions employed.

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of benzyl 2,4-dibromobutanoate presents several significant challenges that must be addressed through careful process optimization and equipment selection [21] [22] [23]. Industrial-scale production requires consideration of factors such as reactor design, heat and mass transfer, safety considerations, and economic viability.

Batch processing remains the most common approach for industrial ester production, with reactor volumes ranging from 1,000 to 10,000 liters depending on production requirements. Batch reactors offer advantages in terms of flexibility and ability to handle multiple products, but they typically result in lower overall productivity compared to continuous processes [21] [22].

Continuous flow processing has emerged as an attractive alternative for industrial ester synthesis, offering advantages such as improved heat and mass transfer, better process control, and reduced waste generation [24] [25]. Continuous reactors can achieve production rates of 100-1,000 kg/h while maintaining high product quality and consistency [24] [25].

The choice between batch and continuous processing depends on several factors, including production volume, product quality requirements, and capital investment considerations. Continuous processes typically require higher initial capital investment but offer lower operating costs and improved environmental performance [22] [23].

Process intensification strategies have been developed to improve the efficiency of industrial ester production. These include the use of microwave heating, ultrasonic irradiation, and reactive distillation techniques [26] [27]. Microwave-assisted synthesis has shown particular promise for industrial applications, achieving reaction times of 5-30 minutes compared to hours required for conventional heating [28] [29].

The implementation of automated control systems is essential for industrial-scale production, enabling precise control of reaction parameters such as temperature, pressure, and reagent addition rates. Advanced process control strategies can optimize product quality while minimizing energy consumption and waste generation [30] [26].

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally sustainable synthetic methodologies for benzyl 2,4-dibromobutanoate production has become increasingly important in response to growing environmental concerns and regulatory pressures [21] [31] [32]. Green chemistry principles emphasize the reduction of hazardous substances, energy consumption, and waste generation while maintaining or improving synthetic efficiency.

Enzymatic synthesis represents one of the most promising green chemistry approaches for ester production [21] [31] [24]. Lipase-catalyzed esterification and transesterification reactions can be conducted under mild conditions (37-50°C) without the need for harsh chemical catalysts. Immobilized lipases such as Novozym 435 and Lipozyme TL-IM have demonstrated excellent performance for benzyl ester synthesis, achieving conversions of 80-95% in solvent-free systems [21] [31] [24].

The use of solvent-free reaction conditions represents another important green chemistry strategy. Solvent-free synthesis eliminates the need for volatile organic solvents, reducing both environmental impact and downstream purification requirements [21] [31] [33]. Research has demonstrated that many ester synthesis reactions can be conducted effectively in solvent-free systems, often with improved yields and selectivity compared to traditional solvent-based approaches [21] [31] [33].

Microwave-assisted synthesis has emerged as a powerful tool for green chemistry applications, offering significant reductions in reaction time and energy consumption [32] [28] [29]. Microwave heating can accelerate esterification reactions by a factor of 10-100 compared to conventional heating, while also improving product yields and selectivity [28] [29].

The development of recyclable catalytic systems is another important aspect of sustainable synthesis. Heterogeneous catalysts such as supported acids and immobilized enzymes can be recovered and reused multiple times, reducing both cost and environmental impact [31] [24]. Research has demonstrated that immobilized lipases can maintain their activity for at least 10 consecutive reaction cycles, making them attractive for industrial applications [24] [34].

Biocatalytic approaches using whole cells or isolated enzymes offer additional sustainability advantages, including high selectivity, mild reaction conditions, and the ability to use renewable feedstocks [35] [24] [34]. Recent developments in metabolic engineering have enabled the production of esters directly from simple substrates such as glucose, opening new possibilities for sustainable ester synthesis [36] [37].

The integration of renewable energy sources such as solar or wind power into ester production processes represents an emerging area of interest for sustainable synthesis. The use of renewable energy can significantly reduce the carbon footprint of industrial ester production while potentially reducing operating costs [32] [33].

Process optimization strategies based on green chemistry principles have been developed to minimize waste generation and energy consumption. These include the use of atom-economical reactions, the development of catalytic systems that avoid stoichiometric reagents, and the implementation of process intensification techniques [32] [33] [26].

XLogP3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard